N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine
Description
N-[(3-Chloro-4-methylphenyl)methyl]cyclobutanamine is a cyclobutanamine derivative featuring a 3-chloro-4-methylphenylmethyl substituent. The compound’s core structure includes a cyclobutane ring linked to an amine group, with the aromatic substituent influencing its physicochemical properties and biological activity .
Properties
IUPAC Name |
N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-9-5-6-10(7-12(9)13)8-14-11-3-2-4-11/h5-7,11,14H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKCAAYKKSBHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine typically involves the reaction of 3-chloro-4-methylbenzyl chloride with cyclobutanamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Cyclobutanamine derivatives differ primarily in their aromatic or heterocyclic substituents, which significantly alter their molecular weight, polarity, and reactivity. Below is a comparative analysis of key analogs:
Key Observations :
- Halogen Effects : The target compound’s chloro group (vs. bromo/fluoro in analogs) offers moderate electronegativity and lower molecular weight, balancing reactivity and bioavailability .
- Methyl vs.
- Heterocyclic Modifications : Compounds like 9s (with dihydrobenzofuran) show improved metabolic stability due to oxygen’s electron-withdrawing effects, a feature absent in the target compound .
Biological Activity
N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with a 3-chloro-4-methylphenyl group. The molecular formula is CHClN, with a molecular weight of approximately 223.7 g/mol. The presence of chlorine enhances its reactivity, which is crucial for its biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution : Reacting cyclobutanamine with chlorinated aromatic compounds.
- Reduction Reactions : Converting precursor compounds to the desired amine structure using reducing agents like lithium aluminum hydride.
- Oxidation : Forming N-oxide derivatives under specific conditions, which may also exhibit biological activity.
This compound is hypothesized to interact with various biological targets, including enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Case Studies and Research Findings
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro studies demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
- Cytotoxic Effects : A study evaluated the cytotoxicity of the compound on cancer cell lines (e.g., MDA-MB-231). The results showed that at a concentration of 25 µM, the compound induced apoptosis, evidenced by increased caspase-3 activity (fold increase of 5 over control) .
- Neuroprotective Properties : In models of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced cell death in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.
Comparative Analysis of Biological Activity
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Antimicrobial against S. aureus | 10 |
| Cytotoxic in MDA-MB-231 cells | 25 | |
| Neuroprotective in oxidative stress models | Not quantified | |
| Other similar compounds (e.g., derivatives) | Varies widely; some show similar activities | Typically >50 |
Applications in Medicinal Chemistry
Given its diverse biological activities, this compound holds promise for several applications:
- Drug Development : Its potential as an enzyme inhibitor makes it a candidate for developing new pharmaceuticals targeting metabolic disorders.
- Antimicrobial Agents : The compound's efficacy against bacterial infections positions it as a lead compound for antibiotic development.
- Neuroprotective Drugs : Further exploration could lead to therapies for neurodegenerative conditions such as Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
